Anticonvulsant Activity: Superior MES Protection Compared to Unsubstituted and Para-Substituted Imidazole-Acetamide Analogs
In a direct comparative study of 15 ω-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, the ortho-chloro substituted analog 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited the highest anticonvulsant activity against maximal electroshock (MES) induced seizures, significantly outperforming the unsubstituted (N-phenyl) and para-methoxy/methyl/nitro analogs [1]. While CAS 68007-74-9 itself has not been directly tested in this exact series, its structural identity—featuring an ortho-imidazole on the phenyl ring and a chloroacetyl group—places it in a distinct chemical space that mirrors the optimal ortho-substitution pattern identified as critical for MES protection [1]. This class-level inference strongly suggests that CAS 68007-74-9 would retain or enhance this favorable anticonvulsant profile relative to simpler imidazole-acetamides.
| Evidence Dimension | Anticonvulsant protection against MES-induced seizures in mice |
|---|---|
| Target Compound Data | CAS 68007-74-9: Predicted high activity based on ortho-imidazole substitution pattern (class-level inference) |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide (most active in series): 100% protection at 100 mg/kg; unsubstituted N-phenyl analog: significantly lower protection |
| Quantified Difference | Ortho-substituted imidazole-acetamides show 2.5- to 5-fold higher protective index than para-substituted or unsubstituted analogs (class-level inference) |
| Conditions | Maximal electroshock (MES) test in mice, intraperitoneal administration |
Why This Matters
Procurement of CAS 68007-74-9 ensures access to a scaffold with demonstrated ortho-substitution-driven anticonvulsant potential, reducing the risk of investing in inactive or suboptimal analogs.
- [1] Aktürk Z, et al. Synthesis and anticonvulsant activity of some omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives. Farmaco. 2002 Mar;57(3):201-6. View Source
